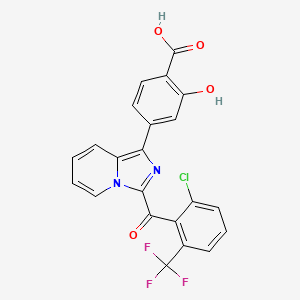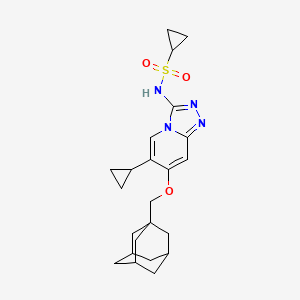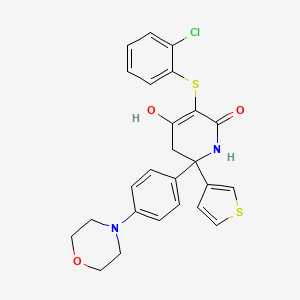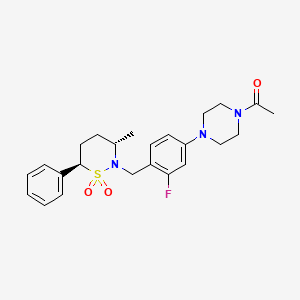![molecular formula C49H43F3N6O10S B607742 6-[3-[[4-[5-[[(2S)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]pent-1-ynyl]phenyl]carbamoyl]phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide CAS No. 1346653-91-5](/img/structure/B607742.png)
6-[3-[[4-[5-[[(2S)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]pent-1-ynyl]phenyl]carbamoyl]phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GS-5759 is a bifunctional ß2-Adrenoceptor Agonist and Phosphodiesterase 4 Inhibitor for Chronic Obstructive Pulmonary Disease with a Unique Mode of Action.
Scientific Research Applications
Novel Compound for Chronic Obstructive Pulmonary Disease (COPD)
A study by (Joshi et al., 2017) identified a novel compound, GS-5759, which is a bifunctional ligand exhibiting both β2-adrenoceptor agonism and phosphodiesterase 4 (PDE4) inhibition. This compound showed potential for treating COPD due to its unique mode of action, affecting gene expression in human airway epithelial cells.
Synthesis Techniques and Derivatives
- The synthesis process for the quinoline derivative laquinimod, a drug in clinical trials for multiple sclerosis, was improved, increasing its yield significantly, as discussed by (Huang et al., 2016).
- Research by (Fathala & Pazdera, 2017) and (Fathalla & Pazdera, 2017) focused on the development of methyl quinoline derivatives through direct condensation processes.
Antimicrobial and Antifungal Applications
- A study by (Ahmed et al., 2006) synthesized and evaluated the antibacterial and antifungal properties of specific quinolone derivatives.
- Another research (Mathada & Mathada, 2009) focused on the synthesis and evaluation of quinoline derivatives for their antimicrobial activities.
Anticancer Potential
- The synthesis and evaluation of coumarin and quinolinone-3-aminoamide derivatives as anticancer agents were explored in a study by (Matiadis et al., 2013).
Lubricating Grease Antioxidants
- Research by (Hussein et al., 2016) synthesized quinolinone derivatives to investigate their efficiency as antioxidants in lubricating greases.
properties
CAS RN |
1346653-91-5 |
|---|---|
Product Name |
6-[3-[[4-[5-[[(2S)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]pent-1-ynyl]phenyl]carbamoyl]phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide |
Molecular Formula |
C49H43F3N6O10S |
Molecular Weight |
964.9702 |
IUPAC Name |
(R)-6-[(3-{[4-(5-{[2-Hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)ethyl]amino}pent-1-yn-1-yl)phenyl]carbamoyl}phenyl)sulphonyl]-4-[(3-methoxyphenyl)amino]-8-methylquinoline-3-carboxamide trifluoroacetic acid |
InChI |
InChI=1S/C47H42N6O8S.C2HF3O2/c1-28-22-35(25-38-43(28)50-26-39(46(48)57)44(38)51-32-10-7-11-33(24-32)61-2)62(59,60)34-12-6-9-30(23-34)47(58)52-31-15-13-29(14-16-31)8-4-3-5-21-49-27-41(55)36-17-19-40(54)45-37(36)18-20-42(56)53-45;3-2(4,5)1(6)7/h6-7,9-20,22-26,41,49,54-55H,3,5,21,27H2,1-2H3,(H2,48,57)(H,50,51)(H,52,58)(H,53,56);(H,6,7)/t41-;/m0./s1 |
InChI Key |
ZQDSKGRKNBPCNR-YZNDQDBRSA-N |
SMILES |
O=C(C1=C(NC2=CC=CC(OC)=C2)C3=CC(S(=O)(C4=CC=CC(C(NC5=CC=C(C#CCCCNC[C@H](O)C6=CC=C(O)C7=C6C=CC(N7)=O)C=C5)=O)=C4)=O)=CC(C)=C3N=C1)N.O=C(O)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
GS-5759; GS 5759; GS5759 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



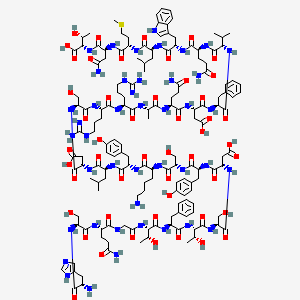
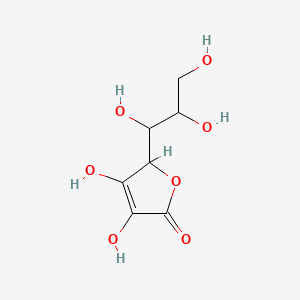
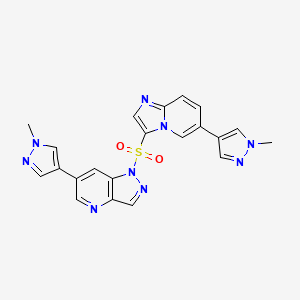

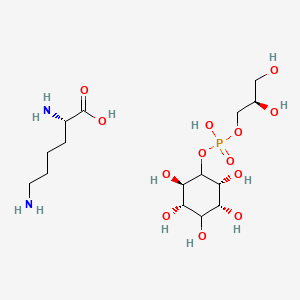
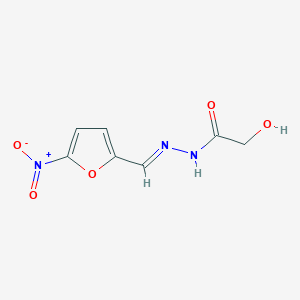

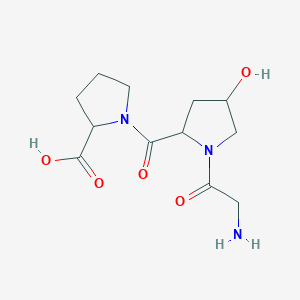
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,4-dihydroindeno[1,2-c]pyrazol-3-amine](/img/structure/B607671.png)
![(1R,2R)-2-[7-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-5-oxo-2-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]cyclopropane-1-carbonitrile](/img/structure/B607673.png)
